Sodium ammonium phosphate

Description

Properties

IUPAC Name |

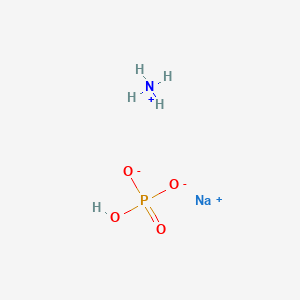

azanium;sodium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXQLKLUPGTTKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OP(=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NNaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889602 | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.008 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium ammonium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13011-54-6 | |

| Record name | Ammonium sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013011546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWP615T2VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Sodium Ammonium Phosphate Tetrahydrate

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of sodium ammonium (B1175870) phosphate (B84403) tetrahydrate (NaNH₄HPO₄·4H₂O), a compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents visual representations of the analytical workflow.

Core Crystallographic Data

Sodium ammonium phosphate tetrahydrate, also known as microcosmic salt, crystallizes in the monoclinic system.[1] The fundamental building blocks of this crystal are sodium (Na⁺) and ammonium (NH₄⁺) cations, a hydrogen phosphate (HPO₄²⁻) anion, and four molecules of water of hydration.[2][3][4][5][6][7][8] Detailed crystallographic data, including unit cell parameters and other structural details, are essential for understanding its physicochemical properties and potential applications.

Table 1: Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | NaNH₄HPO₄·4H₂O |

| Molecular Weight | 209.07 g/mol [3][8][9] |

| Crystal System | Monoclinic[1] |

| Space Group | Data not available in search results |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | Data not available in search results |

| β | Data not available in search results |

| γ | Data not available in search results |

| Volume | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) | Data not available in search results |

| Density (measured) | 1.544 g/cm³[1] |

Note: Specific unit cell dimensions and space group information were not available in the provided search results. A primary crystallographic study is required for this detailed information.

Experimental Protocols

The determination of the crystal structure of this compound tetrahydrate involves a series of precise experimental procedures, from crystal synthesis to data analysis.

Crystal Synthesis

Single crystals of this compound tetrahydrate suitable for X-ray diffraction can be synthesized through controlled crystallization from an aqueous solution. A common method involves dissolving stoichiometric amounts of disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and ammonium chloride (NH₄Cl) in heated distilled water.[5]

Protocol for Crystal Growth:

-

Prepare a saturated aqueous solution by dissolving equimolar amounts of Na₂HPO₄ and NH₄Cl in hot water.

-

Allow the solution to cool slowly at room temperature.

-

Colorless, single crystals of NaNH₄HPO₄·4H₂O will precipitate from the solution.

-

The crystals are then harvested by filtration and washed with a small amount of cold deionized water.

-

Finally, the crystals are dried under ambient conditions.

Single-Crystal X-ray Diffraction Analysis

The atomic arrangement within the synthesized crystals is determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the unit cell dimensions, bond lengths, and bond angles.

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson synthesis.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain a precise and accurate representation of the crystal structure.

The logical workflow for the experimental determination of the crystal structure is illustrated in the following diagram:

Structural Insights and Significance

The precise knowledge of the crystal structure of this compound tetrahydrate is fundamental for a variety of scientific and industrial applications. In the pharmaceutical industry, understanding the crystalline form of a substance is critical for drug formulation, stability, and bioavailability. For researchers, this data provides a basis for computational modeling and for understanding the material's properties at a molecular level.

Further detailed analysis of bond lengths, bond angles, and intermolecular interactions would require access to the complete crystallographic information file (CIF) from a primary research publication.

Conclusion

This technical guide has summarized the available information on the crystal structure analysis of this compound tetrahydrate. While general crystallographic properties are known, a definitive, publicly available single-crystal X-ray diffraction study is needed to provide a complete quantitative description. The detailed experimental protocols outlined herein provide a roadmap for researchers seeking to reproduce or further investigate the crystallography of this important compound.

References

- 1. Microcosmic salt - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Ammonium sodium phosphate tetrahydrate | H13NNaO8P | CID 56924540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sarthaks.com [sarthaks.com]

- 5. ck12.org [ck12.org]

- 6. webqc.org [webqc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. This compound tetrahydrate | 7783-13-3 | FS47153 [biosynth.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium ammonium (B1175870) phosphate (B84403) (NaNH₄HPO₄), a process of significant interest in various fields, including materials science and chemical synthesis. This document details the decomposition pathway, presents quantitative data from thermal analysis, outlines typical experimental protocols, and provides visualizations of the key processes involved.

Introduction

Sodium ammonium hydrogen phosphate, often found in its tetrahydrate form (NaNH₄HPO₄·4H₂O), is a double salt that undergoes a multi-step decomposition upon heating. Understanding this process is crucial for its applications, such as a source for producing sodium phosphates with specific chain lengths, which are valuable in various industrial applications, including as food additives, in water treatment, and as precursors for specialty chemicals. The thermal decomposition involves the sequential loss of water and ammonia (B1221849), leading to the formation of various condensed phosphates.

Thermal Decomposition Pathway

The thermal decomposition of sodium ammonium phosphate is not a single-step event but a series of overlapping reactions that are highly dependent on temperature and heating rate. The process generally proceeds as follows:

-

Dehydration: The initial step involves the loss of the water of crystallization. For the common tetrahydrate, this occurs at relatively low temperatures, typically below 150°C.

-

Loss of Ammonia and Water: As the temperature increases, the compound loses ammonia (NH₃) and constitutional water. This is a key step where the orthophosphate units begin to condense. Diammonium phosphate, a related compound, starts to decompose around 70°C, releasing ammonia.[1] Similarly, for this compound, the evolution of ammonia and water leads to the formation of pyrophosphates.

-

Formation of Pyrophosphates: The condensation reaction results in the formation of sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) and other pyrophosphate species.

-

Formation of Polyphosphates and Metaphosphates: At higher temperatures, further condensation and reorganization occur, leading to the formation of longer-chain polyphosphates, such as sodium trimetaphosphate (Na₃P₃O₉), and eventually sodium metaphosphate (NaPO₃) at temperatures above 320°C.[2] At temperatures exceeding 616 K (343°C), sodium metaphosphate can exist in equilibrium with a liquid phase.[2][3]

The overall decomposition can be represented by a series of reactions leading to various sodium phosphate products.

Caption: Thermal decomposition pathway of NaNH₄HPO₄·4H₂O.

Quantitative Data from Thermal Analysis

| Temperature Range (°C) | Decomposition Step | Theoretical Mass Loss (%) | Gaseous Products Evolved |

| < 150 | Loss of 4 moles of water of hydration | 34.45% | H₂O |

| 150 - 250 | Loss of 1 mole of ammonia and 0.5 moles of water | 12.69% | NH₃, H₂O |

| > 250 | Further condensation and formation of higher phosphates | Variable | H₂O |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions.

For comparison, the thermal decomposition of ammonium polyphosphate shows a two-step mechanism. The first step, between 200°C and 450°C, involves the release of water and ammonia. The second step, from 450°C to 700°C, is related to the dehydration of polyphosphoric acid.[4]

Experimental Protocols

To obtain reliable and reproducible data on the thermal decomposition of this compound, a well-defined experimental protocol is essential. The following outlines a typical methodology for thermogravimetric analysis coupled with differential scanning calorimetry (TGA-DSC).

Objective: To determine the temperature-dependent mass loss and thermal events of this compound upon heating.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

Experimental Parameters:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions and to efficiently remove evolved gases.[5]

-

Temperature Program:

-

Initial Temperature: Start at ambient temperature (e.g., 25°C).

-

Heating Rate: A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

-

Final Temperature: Heat to a final temperature sufficient to ensure complete decomposition (e.g., 600°C or higher).[6]

-

-

Data Collection: Record the sample mass (TGA), rate of mass change (DTG), and heat flow (DSC) continuously as a function of temperature.

Evolved Gas Analysis (EGA):

For a more comprehensive analysis, coupling the TGA-DSC instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This allows for the real-time identification of the gaseous decomposition products (e.g., H₂O and NH₃).

Caption: Workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of this compound is a complex process involving dehydration, deammoniation, and condensation reactions to form various sodium phosphates. The final product composition is highly dependent on the reaction temperature and duration. A thorough understanding of this process, aided by techniques like TGA-DSC and EGA, is essential for controlling the synthesis of desired sodium phosphate compounds for various scientific and industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and related compounds.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of Ammonium Polyphosphate/Lignin Ratio on Thermal and Fire Behavior of Biobased Thermoplastic: The Case of Polyamide 11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative phase analysis of commercial ammonium phosphates by PXRD for application in biological systems | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Microcosmic Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microcosmic salt, chemically known as sodium ammonium (B1175870) hydrogen phosphate (B84403) tetrahydrate (NaNH₄HPO₄·4H₂O), is a colorless, crystalline salt with significant applications in analytical chemistry.[1][2] Historically sourced from urine, its unique property of forming a transparent, glassy bead of sodium metaphosphate upon heating has established its role in the classic microcosmic salt bead test for identifying metallic elements.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of microcosmic salt, detailed experimental protocols for their determination, and visual representations of key chemical processes.

Physical Properties

Microcosmic salt is a white, odorless crystalline solid.[3][4] In its mineral form, it is known as stercorite.[3][4] The salt typically exists as a tetrahydrate, which is crucial to its chemical behavior, particularly its reaction to heat.[1]

Quantitative Physical Data

The key physical properties of microcosmic salt are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Chemical Formula | NaNH₄HPO₄·4H₂O | - | Tetrahydrate form[2][5] |

| NaNH₄HPO₄ | - | Anhydrous form[3] | |

| Molecular Weight | 209.07 | g/mol | Tetrahydrate form[6] |

| 137.0077 | g/mol | Anhydrous form[3][7] | |

| Appearance | Colorless or white crystals | - | [2][4] |

| Melting Point | ~79 - 80 | °C | Decomposes upon melting[3][8] |

| Density | 1.544 | g/cm³ | [3] |

| Solubility in Water | 167 | g/L | At 20 °C[8] |

| Soluble in 1 part boiling water | - | [3] | |

| Soluble in 5 parts cold water | - | [3] | |

| Solubility in Ethanol | Practically insoluble | - | [3] |

| Crystal Structure | Monoclinic | - | [3] |

| pH | 8.3 | - | 50 g/L solution at 20 °C[8] |

Chemical Properties and Reactions

The chemical behavior of microcosmic salt is largely defined by its thermal decomposition and its amphiprotic nature, allowing it to act as both a weak acid and a weak base.[2]

Thermal Decomposition

When heated, microcosmic salt undergoes a characteristic decomposition. It initially melts, losing its water of crystallization and ammonia (B1221849) gas, to form a transparent, glassy bead of sodium metaphosphate (NaPO₃).[1][2]

The overall reaction is as follows: NaNH₄HPO₄·4H₂O(s) → NaPO₃(l) + NH₃(g) + 5H₂O(g) [1][2]

This sodium metaphosphate bead is the key component in the qualitative analysis of metallic salts.[9]

Microcosmic Salt Bead Test

A cornerstone of classical qualitative inorganic analysis, the bead test utilizes the sodium metaphosphate glass formed from heating microcosmic salt.[10] This glassy bead can dissolve metallic oxides to form complex sodium orthophosphates, which often possess characteristic colors depending on the metal and the flame conditions (oxidizing or reducing).[1][9]

The general reaction with a metallic oxide (represented as MO) is: NaPO₃ + MO → NaMPO₄

The distinct colors produced allow for the identification of various metal cations, particularly those of transition metals.[3][10] For instance, copper salts yield a blue bead in an oxidizing flame and a red bead in a reducing flame.[3]

Amphiprotic Nature

In aqueous solution, microcosmic salt can act as both a Brønsted-Lowry acid (proton donor) and base (proton acceptor), a property known as amphiprotism.[2] The hydrogen phosphate ion (HPO₄²⁻) can either donate a proton to become phosphate (PO₄³⁻) or accept a proton to become dihydrogen phosphate (H₂PO₄⁻).

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of microcosmic salt.

Determination of Melting Point (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of crystalline solids.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry microcosmic salt is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) containing a heating block or oil bath.[11] The sample should be positioned adjacent to a calibrated thermometer or temperature probe.[9]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[11][12]

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears (onset of melting) to the point at which the entire solid phase has transformed into a liquid (clear point).[12] For microcosmic salt, decomposition (evolution of gas) will be observed concurrently with melting.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the skeletal density of a solid powder by measuring the volume of displaced gas.

Methodology:

-

Sample Preparation: A precisely weighed sample of dry microcosmic salt is placed into the sample chamber of a gas pycnometer.

-

Degassing: The sample may be degassed under a purge of an inert gas like helium to remove adsorbed moisture and volatile impurities.[13]

-

Measurement: The instrument operates by pressurizing a reference chamber with an inert gas (typically helium) and then expanding that gas into the sample chamber.

-

Calculation: By measuring the pressure difference before and after expansion into the sample chamber, the instrument calculates the volume of the solid sample, excluding pore volume.[13] The density is then calculated by dividing the sample's mass by its measured volume.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol determines the solubility by creating a saturated solution at a specific temperature and measuring the concentration of the dissolved solid.

Methodology:

-

Solution Preparation: An excess amount of microcosmic salt is added to a known volume of deionized water in a sealed container (e.g., a flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: The solution is allowed to stand at the controlled temperature until the undissolved solid has settled. A sample of the clear supernatant is carefully withdrawn using a filtered syringe to prevent the transfer of any solid particles.

-

Analysis: A precise volume of the saturated solution is transferred to a pre-weighed evaporating dish. The water is evaporated by gentle heating in a drying oven.

-

Calculation: The dish is cooled in a desiccator and reweighed. The mass of the remaining dry salt is determined. The solubility is then calculated and typically expressed as grams of solute per 100 mL or per liter of water.[6]

Protocol for Microcosmic Salt Bead Test

This qualitative test is used for the identification of metallic cations.

Methodology:

-

Bead Formation: A loop is formed at the end of a platinum or nichrome wire. The loop is heated in a Bunsen burner flame until it is red hot.[5]

-

The hot loop is dipped into powdered microcosmic salt and then heated again in the hottest part of the flame. The salt will swell and fuse, losing ammonia and water, to form a clear, colorless, glassy bead of sodium metaphosphate.[5][10]

-

Sample Introduction: The hot bead is touched to a small amount of the powdered sample to be analyzed, so that a tiny quantity of the substance adheres to it. Using too much sample will result in a dark, opaque bead.[10]

-

Heating and Observation: The bead with the adhered sample is introduced into the oxidizing (outer) part of the Bunsen burner flame and heated until the sample dissolves into the bead. The color of the bead is observed when it is hot and after it has cooled.[5]

-

The process is repeated by heating the same bead in the reducing (inner) part of the flame, and the color is again observed when hot and cold.[5]

-

Interpretation: The observed colors are compared to standard charts to identify the metallic cation present in the sample.

Visualizations

The following diagrams illustrate key experimental and chemical processes involving microcosmic salt.

Caption: Thermal decomposition pathway of microcosmic salt upon heating.

Caption: Experimental workflow for the microcosmic salt bead test.

References

- 1. sciencenotes.org [sciencenotes.org]

- 2. grokipedia.com [grokipedia.com]

- 3. ck12.org [ck12.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. thoughtco.com [thoughtco.com]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. mt.com [mt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. Bead test - Wikipedia [en.wikipedia.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. mt.com [mt.com]

- 12. usp.org [usp.org]

- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the Solubility of Sodium Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium ammonium (B1175870) phosphate (B84403) (NaNH₄HPO₄), also known as microcosmic salt. The document details its solubility in various solvents, presents established experimental protocols for solubility determination, and illustrates key processes through diagrams. This guide is intended to be a valuable resource for professionals in research and development who require precise solubility data and methodologies.

Introduction to Sodium Ammonium Phosphate

This compound is an inorganic compound with the chemical formula NaNH₄HPO₄. It typically crystallizes as a tetrahydrate (NaNH₄HPO₄ · 4H₂O).[1] This salt has historical significance in chemical analysis, particularly in the microcosmic salt bead test.[2] In modern applications, understanding its solubility is crucial for its use in various fields, including as a buffering agent, in fertilizer formulations, and in certain pharmaceutical processes.

Upon dissolution in an aqueous medium, this compound dissociates into its constituent ions: sodium (Na⁺), ammonium (NH₄⁺), and hydrogen phosphate (HPO₄²⁻). This equilibrium is fundamental to its chemical behavior in solution.

Solubility Data

The solubility of a substance is a critical physical property that dictates its applications. This section summarizes the available quantitative and qualitative solubility data for this compound in water and selected organic solvents.

Solubility in Water

This compound is soluble in water, and its solubility is strongly dependent on temperature. As the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly.

| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) | Notes |

| ~20 | 16.7 | 1 M | For the tetrahydrate form (NaNH₄HPO₄ · 4H₂O).[3][4] |

| Cold Water | Soluble in 5 parts water | - | Qualitative data for microcosmic salt.[2] |

| Boiling Water | Soluble in 1 part water | - | Qualitative data, indicating high solubility at high temperatures.[2] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low, reflecting its nature as an ionic salt.

| Solvent | Chemical Formula | Solubility |

| Ethanol | C₂H₅OH | Practically Insoluble[2] |

| Methanol | CH₃OH | Data not available |

| Acetone | C₃H₆O | Data not available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for specific conditions, direct experimental measurement is necessary. The following sections detail robust methodologies for determining the solubility of this compound.

Protocol 1: Gravimetric Determination of Solubility in Water

This method is a reliable and straightforward approach to determine the solubility of a salt in water as a function of temperature. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the residual salt.

Materials and Equipment:

-

This compound (NaNH₄HPO₄ · 4H₂O)

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Thermostatic water bath

-

Calibrated thermometer

-

Stirring plate and magnetic stir bars

-

Analytical balance (readable to ±0.0001 g)

-

Weighing dishes or evaporating dishes

-

Drying oven

-

Pipettes or syringes for sampling

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a beaker containing a known volume of deionized water. An excess is ensured when undissolved solid remains at the bottom of the beaker.

-

Place the beaker in a thermostatic water bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The solution is saturated when the concentration of the dissolved salt no longer changes over time.

-

-

Sample Collection:

-

Turn off the stirrer and allow the undissolved solid to settle for at least 1 hour, while maintaining the constant temperature.

-

Carefully weigh a clean, dry evaporating dish on an analytical balance. Record this mass.

-

Withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Dispense the solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution and record the mass. The difference between this mass and the mass of the empty dish gives the mass of the saturated solution sample.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven set to a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105-110°C).

-

Heat the dish until all the water has evaporated and the residual salt is completely dry. This can be confirmed by heating to a constant mass (i.e., consecutive weighings after further drying differ by less than 0.2 mg).

-

-

Data Analysis:

-

Allow the evaporating dish with the dry salt to cool to room temperature in a desiccator.

-

Weigh the dish and the salt. The mass of the dry salt is the difference between this mass and the initial mass of the empty dish.

-

The mass of the water in the sample is the difference between the mass of the solution sample and the mass of the dry salt.

-

Calculate the solubility in grams per 100 g of water using the following formula: Solubility ( g/100 g H₂O) = (Mass of dry salt / Mass of water) × 100

-

Protocol 2: Solubility Determination by Chemical Analysis of Saturated Solution

This method involves the preparation of a saturated solution followed by the quantitative analysis of the constituent ions (ammonium and phosphate) in the solution. This is particularly useful for complex matrices or when high precision is required.

Part A: Preparation of Saturated Solution

-

Follow Step 1 from Protocol 3.1 to prepare a saturated solution of this compound at the desired temperature.

-

After allowing the solid to settle, filter the supernatant through a 0.45 µm syringe filter to ensure a particle-free solution. The filter and syringe should be pre-heated to the experimental temperature to prevent premature crystallization.

-

Accurately dilute a known volume of the filtered saturated solution with deionized water to bring the concentration of the ions into the analytical range of the chosen methods.

Part B: Determination of Phosphate Concentration (Spectrophotometric Molybdenum Blue Method)

-

Principle: In an acidic solution, phosphate ions react with ammonium molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced (e.g., with ascorbic acid or stannous chloride) to form a intensely colored molybdenum blue complex. The absorbance of this blue solution, measured with a spectrophotometer, is directly proportional to the phosphate concentration.[5][6][7][8]

-

Procedure:

-

Prepare a series of standard solutions of known phosphate concentrations from a primary standard (e.g., potassium dihydrogen phosphate, KH₂PO₄).

-

To both the standards and the diluted sample solutions, add the acidic ammonium molybdate reagent, followed by the reducing agent.

-

Allow time for the color to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 880 nm).[6]

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the phosphate concentration in the sample solution from its absorbance using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution.

-

Part C: Determination of Ammonium Concentration (Spectrophotometric Berthelot Reaction)

-

Principle: In an alkaline medium, ammonia (B1221849) reacts with hypochlorite (B82951) to form monochloramine. The monochloramine then reacts with salicylate (B1505791) (or phenol) in the presence of a catalyst (e.g., sodium nitroprusside) to form a colored indophenol (B113434) compound. The intensity of the color is proportional to the ammonium concentration.

-

Procedure:

-

Prepare a series of standard solutions of known ammonium concentrations from a primary standard (e.g., ammonium chloride, NH₄Cl).

-

To both the standards and the diluted sample solutions, add the reagents in the correct order (alkaline buffer, salicylate/catalyst solution, hypochlorite solution).

-

Allow the reaction to proceed for a set time at a controlled temperature.

-

Measure the absorbance of the resulting colored solution (typically around 620-660 nm).

-

Construct a calibration curve and determine the ammonium concentration in the sample, similar to the phosphate analysis.

-

Back-calculate the original concentration in the saturated solution.

-

The solubility of this compound can then be calculated from the determined molar concentrations of the phosphate and ammonium ions.

Visualizations

Logical Diagram of Dissolution Equilibrium

The dissolution of this compound in water is an equilibrium process influenced by several factors.

Caption: Dissolution equilibrium of this compound.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the key steps in the gravimetric method for determining solubility.

Caption: Workflow for gravimetric solubility measurement.

References

- 1. scribd.com [scribd.com]

- 2. Microcosmic salt - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. SODIUM AMMONIUM HYDROGEN PHOSPHATE TETRAHYDRATE CAS#: 51750-73-3 [chemicalbook.com]

- 5. Phosphate test - Wikipedia [en.wikipedia.org]

- 6. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]

- 7. scribd.com [scribd.com]

- 8. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microcosmic Bead: A Historical and Technical Guide to a Classic Analytical Test

For Researchers, Scientists, and Drug Development Professionals

The microcosmic salt bead test, a cornerstone of classical qualitative inorganic analysis, offers a rapid and elegant method for the preliminary identification of metallic elements. Though largely superseded by modern instrumental techniques, its historical significance and the fundamental chemical principles it demonstrates remain of great interest. This guide provides an in-depth exploration of the historical context, a detailed experimental protocol, and the underlying chemical reactions of this classic analytical procedure.

Historical Context: From Alchemical Origins to Systematic Analysis

The story of the microcosmic salt bead test is intrinsically linked to the history of chemistry, evolving from alchemical pursuits to a systematic analytical tool.

Early Origins: Microcosmic salt, chemically known as sodium ammonium (B1175870) hydrogen phosphate (B84403) (NaNH₄HPO₄), was first discovered in human urine.[1][2] Its name, "sal microcosmicum," is attributed to the 16th-century alchemist Paracelsus, reflecting the belief that the human body (the microcosm) was a reflection of the universe (the macrocosm).[1] Early alchemists, such as Pseudo-Geber, also referred to it as "sal urinae fixum" (fixed salt of urine).[1] A significant milestone in the history of this salt was the first isolation of elemental phosphorus from it in the 17th century by Hennig Brandt in his quest to extract gold from urine.[1][2]

Development of Blowpipe Analysis: The true analytical potential of microcosmic salt was realized with the development of "dry" or blowpipe analysis. The Swedish chemist Jöns Jacob Berzelius is credited with introducing the bead test into systematic chemical analysis in 1812.[3] This technique, which also utilized borax, relied on the principle that metallic oxides, when fused with a flux like microcosmic salt, produce characteristically colored beads.[3][4] This method became an essential part of qualitative analysis for identifying metals in minerals and other samples.[4]

Experimental Protocol: The Microcosmic Salt Bead Test

The following protocol outlines the detailed methodology for performing the microcosmic salt bead test.

Materials:

-

Platinum or Nichrome wire with a small loop at the end

-

Bunsen burner

-

Microcosmic salt (NaNH₄HPO₄·4H₂O)

-

Distilled water

-

The sample to be analyzed (in powdered form)

Procedure:

-

Preparation of the Wire Loop: Clean the platinum or Nichrome wire loop by dipping it in concentrated hydrochloric acid and then heating it in the hottest part of the Bunsen burner flame until it glows red and imparts no color to the flame.

-

Formation of the Bead: Heat the clean loop until it is red-hot and then dip it into powdered microcosmic salt. A small amount of the salt will adhere to the loop.

-

Fusing the Bead: Introduce the salt-coated loop into the Bunsen burner flame. The salt will initially swell as it loses its water of crystallization and ammonia, then shrink into a clear, colorless, glassy bead of sodium metaphosphate (NaPO₃).[5][6]

-

Introducing the Sample: Moisten the cooled bead with a drop of distilled water and touch it to a small quantity of the powdered sample. Only a tiny amount of the substance should adhere to the bead; an excess will result in a dark, opaque bead, obscuring the characteristic color.[7]

-

Heating in the Oxidizing Flame: Introduce the bead with the adhering sample into the outer, oxidizing part of the Bunsen burner flame. Heat until the sample is completely dissolved in the bead.

-

Observation (Oxidizing Flame): Remove the bead from the flame and observe its color while it is hot and again after it has cooled.

-

Heating in the Reducing Flame: Reheat the bead in the inner, reducing part of the flame.

-

Observation (Reducing Flame): Remove the bead and observe its color while hot and after it has cooled.

-

Cleaning the Wire: After the test, the bead can be removed by heating it to fusion and then plunging it into a beaker of water.[3] The wire should be thoroughly cleaned before the next test.

Data Presentation: Characteristic Bead Colors

The color of the microcosmic salt bead is dependent on the specific metal present, the temperature of the bead, and whether it was heated in an oxidizing or reducing flame. The following table summarizes the characteristic colors for several common transition metals.

| Metal | Oxidizing Flame | Reducing Flame |

| Hot | Cold | |

| Chromium (Cr) | Yellow | Green |

| Manganese (Mn) | Violet | Violet |

| Iron (Fe) | Yellowish-brown | Yellow |

| Cobalt (Co) | Blue | Blue |

| Nickel (Ni) | Violet | Reddish-brown |

| Copper (Cu) | Green | Blue |

Signaling Pathways and Experimental Workflow

The chemical transformations occurring during the microcosmic salt bead test are central to the formation of the characteristically colored beads. These processes can be visualized as a signaling pathway and an experimental workflow.

Experimental Workflow

The following diagram illustrates the step-by-step process of performing the microcosmic salt bead test.

References

- 1. Qualitative Analysis: Dry Test, Borax Bead Test, Microcosmic Salt Bead Test – Procedure, Reactions, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Microcosmic salt - Wikipedia [en.wikipedia.org]

- 3. Bead test - Wikipedia [en.wikipedia.org]

- 4. sciencenotes.org [sciencenotes.org]

- 5. scribd.com [scribd.com]

- 6. expertsmind.com [expertsmind.com]

- 7. How the Bead Test Works in Chemical Analysis [thoughtco.com]

The Role of Sodium Ammonium Phosphate in Early Analytical Chemistry: A Technical Guide to the Microcosmic Salt Bead Test

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ammonium (B1175870) phosphate (B84403), historically known as microcosmic salt, held a significant position in the toolkit of early analytical chemists. Its primary application was in qualitative analysis, specifically in the identification of metallic elements through a procedure known as the microcosmic salt bead test. This test, a cornerstone of blowpipe analysis, relies on the formation of characteristically colored phosphate glasses upon heating the salt with a metallic oxide. This technical guide provides an in-depth exploration of the historical significance, underlying chemical principles, detailed experimental protocols, and a comprehensive tabulation of the colorimetric data associated with the microcosmic salt bead test.

Introduction

In the nascent stages of analytical chemistry, before the advent of modern spectroscopic techniques, chemists relied on a variety of observational methods to identify the elemental composition of substances. Among these, "dry" tests, which involved heating a sample with a flux, were paramount. Sodium ammonium phosphate (NaNH₄HPO₄·4H₂O), or microcosmic salt, was a key reagent in this domain.[1] Its utility stemmed from its ability to form a clear, glassy bead of sodium metaphosphate when heated, which could then dissolve metallic oxides to produce distinctively colored beads. This guide revisits this classical technique, offering a detailed perspective for researchers and professionals interested in the historical evolution of analytical methodologies.

Historical Context and Significance

The use of microcosmic salt in analytical chemistry is intrinsically linked to the development of blowpipe analysis, a technique that allowed for the rapid qualitative analysis of minerals and other inorganic substances.[2][3] The blowpipe, a simple tube used to direct a flame onto a sample, enabled chemists to achieve the high temperatures necessary for these reactions.[3] Jöns Jacob Berzelius, a pivotal figure in the history of chemistry, was instrumental in systematizing blowpipe analysis and popularizing the use of fluxes like microcosmic salt and borax (B76245) in the early 19th century.[1][4] The microcosmic salt bead test, alongside the borax bead test, became a standard method for the preliminary identification of metals in laboratories for over a century.[1]

Chemical Principles of the Microcosmic Salt Bead Test

The efficacy of the microcosmic salt bead test is rooted in a series of chemical transformations that occur upon heating.

3.1. Decomposition of Microcosmic Salt

When heated, this compound tetrahydrate first loses its water of crystallization. Further heating leads to the evolution of ammonia (B1221849) and water, resulting in the formation of a molten, transparent bead of sodium metaphosphate (NaPO₃).[5][6]

The overall reaction is as follows:

NaNH₄HPO₄·4H₂O(s) → NaPO₃(l) + NH₃(g) + 5H₂O(g)

This sodium metaphosphate bead serves as a flux, capable of dissolving metallic oxides.

3.2. Formation of Colored Metal Phosphates

When a metallic oxide is introduced into the molten sodium metaphosphate bead and heated, it reacts to form a complex sodium metal orthophosphate. The color of this resulting bead is characteristic of the specific metal cation present.

For example, with copper(II) oxide, the reaction is:

NaPO₃(l) + CuO(s) → NaCuPO₄(s)

The resulting sodium copper orthophosphate imparts a blue color to the bead in an oxidizing flame.[5] The observed color can vary depending on the oxidation state of the metal, which can be manipulated by adjusting the position of the bead within the Bunsen burner flame (oxidizing or reducing).

Chemical Pathway of the Microcosmic Salt Bead Test

References

An In-depth Technical Guide to the Discovery and Synthesis of Sodium Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ammonium (B1175870) phosphate (B84403), historically known as microcosmic salt, is a compound with a rich history intertwined with the alchemical pursuit of the philosopher's stone and the dawn of modern chemistry. This double salt, with the formula Na(NH₄)HPO₄, has transitioned from a curiosity isolated from urine to a reagent in analytical chemistry and a precursor in various synthetic processes. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and a summary of the quantitative data associated with these methods. Furthermore, it includes visualizations of key synthetic pathways to facilitate a deeper understanding of the underlying chemical principles.

Discovery and Historical Context

The story of sodium ammonium phosphate is linked to the early days of chemical exploration.

The Alchemical Origins and "Microcosmic Salt"

In the 16th century, the Swiss alchemist Paracelsus is credited with coining the term "sal microcosmicum" (microcosmic salt) for a substance he identified in human urine.[1] This name reflected the belief that the human body (the microcosm) was a reflection of the universe (the macrocosm). The salt was also referred to by other alchemical names such as "sal urinae fixum."[1]

Hennig Brandt and the Discovery of Phosphorus

The most notable historical event associated with microcosmic salt is the discovery of phosphorus. In 1669, the German alchemist Hennig Brandt, in his quest to find the philosopher's stone, which he believed could be extracted from gold-colored urine, subjected a residue of boiled-down urine to intense heat.[2][3] This residue contained this compound. The process involved boiling large quantities of urine down to a thick syrup, heating it until a red oil distilled off, and then strongly heating the remaining black material.[4] This resulted in the production of a white, waxy substance that glowed in the dark, which Brandt named "phosphorus," from the Greek for "light-bearer."[3][5]

The fundamental chemical reaction involved the reduction of the phosphate in microcosmic salt by organic compounds present in the urine at high temperatures, producing elemental phosphorus.[4] Brandt's process, though groundbreaking, was inefficient as he discarded the salt part of the residue which contained the majority of the phosphate.[4]

Synthesis of this compound

Modern synthetic methods for producing this compound are well-established and offer high purity and yield. The primary methods involve the reaction of ammonium phosphates with a sodium salt or the reaction of a sodium phosphate with an ammonium salt.

Synthesis from Ammonium Phosphate and Sodium Chloride

A common and scalable method involves the reaction of an ammonium phosphate, such as diammonium phosphate ((NH₄)₂HPO₄) or monoammonium phosphate (NH₄H₂PO₄), with sodium chloride (NaCl) in an aqueous medium.[6][7] This method is advantageous as it can utilize fertilizer-grade diammonium phosphate to produce technical-grade this compound.[7]

Reaction: (NH₄)₂HPO₄ + NaCl → Na(NH₄)HPO₄ + NH₄Cl

Synthesis from Monoammonium Phosphate and Sodium Carbonate

Another established method is the reaction of monoammonium phosphate with sodium carbonate (Na₂CO₃).[8] This process is often carried out at elevated temperatures in a vertical column to facilitate the removal of carbon dioxide gas.[8]

Reaction: 2NH₄H₂PO₄ + Na₂CO₃ → 2Na(NH₄)HPO₄ + H₂O + CO₂

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, derived from established methodologies.

Protocol 1: Synthesis from Diammonium Phosphate and Sodium Chloride

Objective: To synthesize this compound tetrahydrate from diammonium phosphate and sodium chloride.

Materials:

-

Diammonium phosphate ((NH₄)₂HPO₄)

-

Sodium chloride (NaCl)

-

Deionized water

-

Reactor vessel with agitation

-

Filtration apparatus (e.g., vacuum filter)

-

Cooling crystallizer

-

Centrifuge

-

Drying oven

Procedure:

-

Dissolution: Prepare an aqueous solution of diammonium phosphate. The concentration can be in the range of 4% to 25% P₂O₅ content.[6] For example, dissolve fertilizer-grade diammonium phosphate in water at a 1:3 weight ratio with good stirring.[7]

-

Filtration (Optional): If using impure diammonium phosphate, filter the solution to remove any insoluble materials.[9]

-

Reaction: Transfer the clear diammonium phosphate solution to a reactor. Add solid technical-grade sodium chloride to the solution. The molar ratio of Na/P should be in the range of 0.8:1 to 1.2:1 for optimal results.[6] The reaction can be carried out at a temperature ranging from 10°C up to the boiling point of the medium, with a preferred range of 30°C to 60°C.[6]

-

Crystallization: Cool the resulting slurry in a cooling crystallizer to a temperature between -10°C and 40°C.[9] For a better yield, cooling to a lower temperature, for example, -5°C, is recommended.[9]

-

Isolation: Separate the crystallized this compound tetrahydrate from the mother liquor using a centrifuge.[9]

-

Washing (Optional): The crystals can be washed with ice-cold water, methanol, or ethanol (B145695) to remove any remaining impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature.

Protocol 2: Synthesis from Monoammonium Phosphate and Sodium Carbonate

Objective: To synthesize a solution of this compound from monoammonium phosphate and sodium carbonate.

Materials:

-

Aqueous monoammonium phosphate solution

-

Aqueous sodium carbonate solution

-

Vertical reaction column with vapor-liquid contact means

-

Heating apparatus

Procedure:

-

Reaction Setup: Utilize a vertical column equipped for vapor-liquid contact.

-

Reactant Introduction: Continuously introduce the aqueous monoammonium phosphate solution into the upper section of the column. Simultaneously, introduce the aqueous sodium carbonate solution at a lower level in the column.

-

Reaction Conditions: Maintain the temperature within the column between 150°F and the boiling point of the solution.[8] The feed rates of the reactants should be controlled to maintain a Na/P molar ratio in the range of 0.7 to 1.1.[8]

-

Product Separation: Substantially ammonia-free carbon dioxide is removed as an overhead product. An aqueous solution of this compound with a reduced carbon dioxide level is recovered as the bottoms product.[8] This solution can then be used for subsequent crystallization if solid this compound is desired.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound based on the described methods.

Table 1: Reaction Parameters for Synthesis from Diammonium Phosphate and Sodium Chloride

| Parameter | Value | Reference |

| Reactants | Diammonium Phosphate, Sodium Chloride | [6] |

| Solvent | Water | [6] |

| Na/P Molar Ratio | 0.8 - 1.2 | [6] |

| Reaction Temperature | 30°C - 60°C | [6] |

| Crystallization Temperature | -10°C - 40°C | [9] |

Table 2: Reaction Parameters for Synthesis from Monoammonium Phosphate and Sodium Carbonate

| Parameter | Value | Reference |

| Reactants | Monoammonium Phosphate, Sodium Carbonate | [8] |

| Solvent | Water | [8] |

| Na/P Molar Ratio | 0.7 - 1.1 | [8] |

| Reaction Temperature | 150°F - Boiling Point | [8] |

Table 3: Purity Specifications for Technical Grade this compound

| Impurity | Maximum Level |

| Iron (Fe) | 10 - 25 ppm |

| Fluoride (F) | 100 - 400 ppm |

| Heavy Metals (as Pb) | < 10 ppm |

| Chloride (Cl) | 0.4% - 0.6% |

Note: Purity data is synthesized from ranges provided in patent literature.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be represented as a clear experimental workflow. Below are Graphviz diagrams illustrating the logical flow of the two primary synthesis methods described.

Caption: Workflow for the synthesis of this compound from diammonium phosphate.

Caption: Workflow for the synthesis of this compound from monoammonium phosphate.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying the crystalline phases present in the final product. The diffraction pattern of the synthesized material should be compared with standard reference patterns for this compound tetrahydrate.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as IR and Raman can be used to identify the characteristic vibrational modes of the phosphate and ammonium ions in the crystal lattice, confirming the compound's structure.

-

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal decomposition of the hydrated salt and determine its water of crystallization.

Conclusion

This compound, a compound with a rich history from the annals of alchemy, remains a relevant chemical in modern science. The synthesis methods are well-established, providing routes to high-purity material from readily available precursors. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation and understanding of this versatile compound. The provided workflows and characterization outlines further support the practical application of this knowledge in a laboratory setting.

References

- 1. How the Bead Test Works in Chemical Analysis [thoughtco.com]

- 2. Bead test - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Qualitative Analysis: Dry Test, Borax Bead Test, Microcosmic Salt Bead Test – Procedure, Reactions, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. ck12.org [ck12.org]

- 6. US5728359A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 7. CN1199382A - The method for preparing this compound - Google Patents [patents.google.com]

- 8. Ammonium phosphate, monobasic [webbook.nist.gov]

- 9. Raman spectroscopic study on the micro-structure of NH4H2PO4 and ND4D2PO4 crystals [wulixb.iphy.ac.cn]

A Quantum Chemical Perspective on Sodium Ammonium Phosphate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical studies to sodium ammonium (B1175870) phosphate (B84403), with a particular focus on its hydrated form, sodium ammonium hydrogen phosphate tetrahydrate (NaNH₄HPO₄·4H₂O), also known as the mineral stercorite. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the molecular-level understanding of phosphate compounds.

Sodium ammonium phosphate and its analogues, such as struvite (MgNH₄PO₄·6H₂O), are of interest in various scientific fields, from geochemistry to biomineralization.[1][2] Understanding the crystallization and inhibition of these materials at a quantum level can provide insights relevant to pathological mineralization, such as the formation of kidney stones, and the design of potential inhibitors.[1][3] Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, vibrational, and electronic properties of these materials.[4][5]

Core Computational Methodologies

Quantum chemical investigations of crystalline solids like this compound typically employ DFT. This approach allows for the accurate calculation of the geometric and electronic structure of the compound, providing a theoretical basis for interpreting experimental data.[4]

Experimental Protocols / Computational Workflow

A typical computational workflow for the study of this compound involves the following key steps:

-

Structural Optimization: The process begins with an initial crystal structure, often derived from experimental X-ray diffraction data.[4] A geometry optimization is then performed using DFT to find the lowest energy (most stable) configuration of the crystal lattice. This involves relaxing the atomic positions and unit cell parameters.[4]

-

Vibrational Frequency Calculation: Following geometry optimization, the vibrational frequencies are calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic displacements. These theoretical frequencies and their corresponding intensities are crucial for the assignment and interpretation of experimental infrared (IR) and Raman spectra.[4]

-

Property Analysis: Further analysis can be performed on the optimized structure to understand its electronic properties, bonding characteristics, and surface chemistry. This can include calculations of surface energies to predict crystal morphology and the study of interactions with potential inhibitor molecules.[1][4]

The following diagram illustrates the typical workflow for a DFT-based study of a crystalline material like this compound.

Caption: A flowchart of a typical DFT-based computational study.

Data Presentation: Structural and Vibrational Properties

Quantum chemical calculations provide a wealth of quantitative data that can be compared with experimental findings. The primary application is in the interpretation of vibrational spectra.

Table 1: Key Vibrational Frequencies of Sodium Ammonium Hydrogen Phosphate and Related Compounds

| Compound | Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Reference |

| Synthetic Stercorite (NaNH₄HPO₄·4H₂O) | Hydrogen Phosphate (HPO₄²⁻) | 922 | - | [2] |

| Natural Stercorite | Hydrogen Phosphate (HPO₄²⁻) | 920 | - | [2] |

| Synthetic Stercorite | Antisymmetric Stretching | - | 1052, 1097, 1135, 1173 | [2] |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | H₂PO₄⁻ Group | 921 | - | [6] |

| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | NH₄⁺ Group | ~3400 | - | [6] |

Note: This table summarizes key reported vibrational bands. A full theoretical vibrational analysis would yield a complete spectrum of normal modes.

DFT calculations can also predict structural parameters, which typically show good agreement with experimental data.

Table 2: Representative Theoretical vs. Experimental Data (Conceptual)

| Parameter | DFT Calculated Value | Experimental Value |

| P-O Bond Lengths | Typically within a few percent of experimental values | Varies based on specific bond |

| P-OH Bond Lengths | Typically within a few percent of experimental values | Varies based on specific bond |

| Hydrogen Bond Distances | Provides insight into intermolecular interactions | Derived from diffraction data |

Note: Specific values are highly dependent on the chosen computational model (functional, basis set) and the experimental conditions.

Signaling Pathways and Logical Relationships

In the context of drug development, a key application of these studies is understanding the inhibition of crystallization. For instance, studies on the related compound struvite have used molecular modeling to investigate how inhibitors like phosphocitrate (B1208610) interact with specific crystal faces, thereby altering crystal growth and morphology.[1] This interaction can be conceptualized as a signaling pathway where the inhibitor molecule acts as a signal that disrupts the normal crystal formation process.

The logical relationship for crystallization inhibition can be visualized as follows:

Caption: Logical pathway of crystallization inhibition.

Conclusion

Quantum chemical studies, particularly those employing DFT, offer invaluable molecular-level insights into the structure, bonding, and vibrational properties of this compound and its analogues.[4] For researchers in materials science and drug development, these computational techniques provide a powerful complement to experimental methods like X-ray diffraction and vibrational spectroscopy.[2][5] By elucidating the mechanisms of crystal growth and inhibition, these studies can guide the rational design of molecules aimed at controlling pathological crystallization processes.

References

- 1. Crystal growth and molecular modeling studies of inhibition of struvite by phosphocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopy of synthetic stercorite H(NH4)Na(PO4)·4H2O--a comparison with the natural cave mineral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.univ-tlemcen.dz [dspace.univ-tlemcen.dz]

- 4. This compound | Research Reagent [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sodium Ammonium Phosphate as a Buffering Agent in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ammonium (B1175870) phosphate (B84403), also known as microcosmic salt, is a versatile inorganic salt with applications in various scientific disciplines. In biochemistry and molecular biology, it can serve as an effective buffering agent to maintain a stable pH environment, which is crucial for many enzymatic reactions and biochemical assays. This document provides detailed application notes and protocols for the use of sodium ammonium phosphate as a buffering agent, including its properties, preparation, and application in a generic enzyme assay.

Properties of this compound Buffer

This compound (NaNH₄HPO₄) is a salt that can act as a buffer due to the presence of the dihydrogen phosphate (H₂PO₄⁻) and ammonium (NH₄⁺) ions, which can participate in proton exchange to resist changes in pH. The buffering capacity is primarily attributed to the second dissociation constant (pKa₂) of phosphoric acid and the pKa of the ammonium ion.

Key Physicochemical Properties:

-

pKa₂ of Phosphoric Acid (H₃PO₄): Approximately 7.2, making phosphate-based buffers effective in the pH range of 6.2 to 8.2.

-

pKa of Ammonium Ion (NH₄⁺): Approximately 9.25, providing buffering capacity in the alkaline range.

The combination of these buffering species in a single salt makes this compound a potentially useful buffer in the slightly acidic to neutral pH range, and also in the alkaline range, depending on the specific requirements of the assay.

Data Presentation

Due to the limited availability of direct comparative studies featuring this compound as the primary buffer, the following table presents a conceptual comparison of its potential performance against commonly used buffers based on the known properties of its constituent ions.

| Buffer System | Effective pH Range | Potential Advantages | Potential Disadvantages |

| This compound | ~6.2 - 8.2 (phosphate) & ~8.2 - 10.2 (ammonium) | Provides both phosphate and ammonium ions which can be beneficial for certain enzymes or cellular systems. May offer a broader buffering range. | Potential for ammonium ions to interfere with certain enzymatic reactions or assays. Limited modern literature on specific applications and performance. |

| Sodium/Potassium Phosphate | 5.8 - 8.0 | Well-characterized, high buffering capacity, and generally good compatibility with many biological systems.[1][2] | Can inhibit some enzymes and may precipitate with divalent cations like Ca²⁺ and Mg²⁺.[1] |

| Tris-HCl | 7.0 - 9.0 | Generally non-toxic and compatible with many enzymes. Does not precipitate with divalent cations. | pH is temperature-dependent. Can interfere with some assays and may be a poor buffer below pH 7.5.[3] |

| HEPES | 6.8 - 8.2 | pH is less sensitive to temperature changes. Generally considered inert in many biological systems. | More expensive than phosphate or Tris buffers. |

Experimental Protocols

Preparation of a 0.1 M this compound Buffer Solution

This protocol describes the preparation of a stock solution of this compound. The final pH will need to be adjusted for specific applications.

Materials:

-

This compound (NaNH₄HPO₄·4H₂O, Molar Mass: 209.07 g/mol )

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Weighing the Salt: Weigh out 20.91 g of this compound tetrahydrate.

-

Dissolving: Transfer the salt to a beaker containing approximately 800 mL of deionized water.

-

Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the salt is completely dissolved.

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the solution.

-

Slowly add 1 M HCl to lower the pH or 1 M NaOH to raise the pH to the desired value for your assay. Monitor the pH continuously.

-

-

Final Volume: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

-

Bringing to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Final Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the buffer solution at 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.

Generic Enzyme Assay Protocol using this compound Buffer

This protocol provides a general framework for conducting an enzyme activity assay. The specific concentrations of substrate, enzyme, and any cofactors will need to be optimized for the particular enzyme being studied.

Materials:

-

0.1 M this compound Buffer (prepared as described above, pH adjusted to the enzyme's optimum)

-

Enzyme stock solution

-

Substrate stock solution

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture by combining the following components (example volumes for a single 200 µL reaction):

-

160 µL of 0.1 M this compound Buffer

-

20 µL of substrate solution (to achieve the desired final concentration)

-

Add any necessary cofactors at their optimal concentrations.

-

-

Pre-incubation: Incubate the assay mixture at the optimal temperature for the enzyme for 5 minutes to allow all components to reach thermal equilibrium.

-

Initiation of Reaction: Add 20 µL of the enzyme solution to the assay mixture to start the reaction. Mix gently by pipetting.

-

Measurement: Immediately place the microplate or cuvette in the spectrophotometer or microplate reader and begin recording the absorbance at the appropriate wavelength for the product formation or substrate consumption over a set period.

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the reaction curve.

-

Controls:

-

Blank (No Enzyme): Prepare a reaction mixture containing all components except the enzyme. This is to account for any non-enzymatic degradation of the substrate.

-

Blank (No Substrate): Prepare a reaction mixture containing all components except the substrate. This is to account for any background absorbance from the enzyme or buffer.

-

Visualizations

Logical Relationship of Buffer Components

Caption: Dissociation and buffering equilibria of this compound in an aqueous solution.

Generic Enzyme Assay Workflow

References

Sodium ammonium phosphate as a nitrogen and phosphorus source in microbial culture media

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium ammonium (B1175870) phosphate (B84403) (NaNH₄HPO₄), a dual-source nutrient providing both nitrogen and phosphorus, presents a streamlined option for the formulation of microbial culture media. Its use can simplify media preparation by reducing the number of individual components, potentially improving consistency between batches. This document provides detailed application notes and experimental protocols for utilizing sodium ammonium phosphate as a nitrogen and phosphorus source in various microbial culture applications.

Advantages of this compound in Microbial Culture

-

Simplified Media Preparation: Combines nitrogen and phosphorus into a single compound, reducing weighing and measurement steps.

-

Consistent Nutrient Ratios: Provides a fixed molar ratio of nitrogen to phosphorus, which can be beneficial for reproducibility in certain applications.

-

High Solubility: Readily dissolves in water, facilitating easy media preparation.

-

Buffering Capacity: The phosphate component contributes to the buffering capacity of the medium, helping to maintain a stable pH during microbial growth.

Data Presentation: Comparative Growth Analysis

While direct comparative growth studies exhaustively detailing this compound against a wide array of separate nitrogen and phosphorus sources are not extensively documented in publicly available literature, the following tables synthesize typical concentrations used in standard media and provide a framework for comparative experimental design.

Table 1: Comparison of Nitrogen and Phosphorus Sources in Common Microbial Media

| Medium Component | Typical Concentration (g/L) | Nutrient(s) Provided | Common Media |

| This compound | Varies (e.g., 1.0 g/L in specific formulations) | Nitrogen & Phosphorus | Custom/Defined Media |

| Ammonium Chloride (NH₄Cl) | 1.0 | Nitrogen | M9 Minimal Medium[1] |

| Potassium Phosphate, monobasic (KH₂PO₄) | 3.0 | Phosphorus | M9 Minimal Medium[1] |

| Sodium Phosphate, dibasic (Na₂HPO₄) | 6.0 | Phosphorus | M9 Minimal Medium[1] |

| Ammonium Phosphate | 26.45 | Nitrogen & Phosphorus | Ammonium Phosphate Agar[2] |

| Ammonium Sulfate (B86663) ((NH₄)₂SO₄) | 7.0 | Nitrogen | Minimal Medium[3] |

| Dipotassium Phosphate (K₂HPO₄) | 7.0 | Phosphorus | Minimal Medium[3] |

Table 2: Representative Microbial Growth in Media with Different N & P Sources

This table is a conceptual representation for experimental design, as direct side-by-side published data is limited.

| Microorganism | Nitrogen Source | Phosphorus Source | Growth Metric (e.g., OD₆₀₀) | Doubling Time (hours) |

| Escherichia coli | This compound | (included) | User-determined | User-determined |

| Escherichia coli | Ammonium Chloride | Sodium/Potassium Phosphate | User-determined | User-determined |

| Bacillus subtilis | This compound | (included) | User-determined | User-determined |

| Bacillus subtilis | Ammonium Chloride | Sodium/Potassium Phosphate | User-determined | User-determined |

| Saccharomyces cerevisiae | This compound | (included) | User-determined | User-determined |

| Saccharomyces cerevisiae | Ammonium Chloride | Sodium/Potassium Phosphate | User-determined | User-determined |

Experimental Protocols

Protocol 1: Preparation of a Defined Liquid Medium Using this compound

This protocol describes the preparation of a minimal liquid medium for bacteria like E. coli, using this compound as the sole nitrogen and phosphorus source.

Materials:

-

This compound (NaNH₄HPO₄·4H₂O)

-

Carbon source (e.g., Glucose)

-

Magnesium sulfate (MgSO₄·7H₂O)

-

Calcium chloride (CaCl₂·2H₂O)

-

Trace minerals solution (optional)

-

Deionized water

-

Autoclave

-

Sterile flasks or tubes

Procedure:

-

Prepare a 10X M9 Salts minus N and P stock solution:

-

Dissolve 60 g of Na₂HPO₄ and 30 g of KH₂PO₄ in 1 L of deionized water.

-

Note: This is a standard M9 salts solution without the nitrogen source, which will be replaced by this compound.

-

-

Prepare the final medium (1 L):

-

To 750 mL of deionized water, add:

-

100 mL of 10X M9 Salts minus N and P.

-

1.0 g of this compound. The concentration can be optimized depending on the microbial strain and desired C:N:P ratio.

-

-

Stir until all components are completely dissolved.

-

Adjust the pH to 7.0-7.2 using sterile NaOH or HCl if necessary.

-

Bring the final volume to 980 mL with deionized water.

-

-

Sterilization:

-

Autoclave the medium at 121°C for 15 minutes.

-

-

Addition of Heat-Labile Components:

-

After the medium has cooled to below 50°C, aseptically add:

-

20 mL of a sterile 20% (w/v) glucose solution (final concentration 0.4%).

-

2 mL of a sterile 1 M MgSO₄ solution.

-

100 µL of a sterile 1 M CaCl₂ solution.

-

(Optional) 1 mL of a sterile trace minerals solution.

-

-

-

Final Mixing and Dispensing:

-

Gently swirl the flask to mix all components.

-

Aseptically dispense the medium into sterile culture flasks or tubes.

-